

H-Abu-OH-d2 for Quantitative Proteomics: Unveiling Cellular Dynamics

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Compound of Interest

Compound Name: H-Abu-OH-d2

Cat. No.: B1381309

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Application Note

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics.^[1] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations.^{[1][2]} **H-Abu-OH-d2**, a deuterated form of the non-essential amino acid L-2-aminobutanoic acid, serves as a valuable tool for SILAC-based quantitative proteomics. Its incorporation into the cellular proteome enables the differentiation of protein populations from control and experimental conditions, facilitating the precise measurement of changes in protein expression and turnover.

Principle of **H-Abu-OH-d2** Labeling

The core principle of using **H-Abu-OH-d2** in quantitative proteomics is analogous to the classical SILAC approach.^[3] Two populations of cells are cultured in media that are identical except for the presence of either the natural ("light") L-2-aminobutanoic acid (H-Abu-OH) or the deuterated ("heavy") form, **H-Abu-OH-d2**. During protein synthesis, cells incorporate the respective amino acid into newly synthesized proteins. After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" labeled cells will be fully enriched with **H-Abu-OH-d2**.^[2]

Following experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested into peptides.[4] The resulting peptide mixture is then analyzed by high-resolution mass spectrometry.[5] Since **H-Abu-OH-d2** introduces a specific mass shift in the peptides that contain it, the mass spectrometer can distinguish between the "light" and "heavy" forms of the same peptide. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.[3]

Applications in Drug Development and Research

The use of **H-Abu-OH-d2** in quantitative proteomics offers a versatile platform for a wide range of applications in both basic research and drug development:

- **Target Identification and Validation:** By comparing the proteomes of cells treated with a drug candidate versus untreated cells, researchers can identify proteins whose expression levels are significantly altered, providing insights into the drug's mechanism of action and potential off-target effects.
- **Biomarker Discovery:** **H-Abu-OH-d2** labeling can be employed to identify proteins that are differentially expressed in diseased versus healthy cells or tissues, leading to the discovery of potential biomarkers for diagnosis, prognosis, or therapeutic response.
- **Signaling Pathway Analysis:** This technique is instrumental in elucidating the dynamics of signaling pathways. For example, by stimulating cells with a growth factor and analyzing the proteome at different time points, it is possible to quantify changes in the abundance and post-translational modifications of proteins within a specific pathway, as demonstrated in studies of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[6][7][8]
- **Protein Turnover Studies:** Pulsed SILAC (pSILAC) experiments using **H-Abu-OH-d2** can be used to measure the synthesis and degradation rates of proteins, providing a dynamic view of the proteome.[9][10]

Quantitative Data Presentation

The following table represents a hypothetical dataset from a quantitative proteomics experiment using **H-Abu-OH-d2** to study the effect of a novel kinase inhibitor on the EGFR signaling pathway in a cancer cell line.

Protein Name	Gene Name	UniProt Acc.	Peptide Sequence	H/L Ratio (Inhibitor/Control)	p-value	Regulation
Epidermal growth factor receptor	EGFR	P00533	ELVEPLTP SGEAPNQ ALLR	0.45	0.001	Down-regulated
Mitogen-activated protein kinase 1	MAPK1	P28482	AAYAAFP NGAPIEG EDFAG	0.52	0.003	Down-regulated
Proliferating cell nuclear antigen	PCNA	P12004	YLNFFTK	0.38	0.0005	Down-regulated
14-3-3 protein zeta/delta	YWHAZ	P63104	AADDTWEG	1.12	0.650	Unchanged
Heat shock protein HSP 90-alpha	HSP90AA1	P07900	IGQFGVG FYSAYLVA EK	1.05	0.820	Unchanged
Vimentin	VIM	P08670	LDLPLVD TR	2.89	0.002	Up-regulated
Annexin A2	ANXA2	P07355	GDEVTIVN ILTNRSNA QR	3.15	0.001	Up-regulated

Table 1: Hypothetical Quantitative Proteomics Data. This table summarizes the relative quantification of selected proteins from a hypothetical experiment where cells labeled with "heavy" **H-Abu-OH-d2** were treated with a kinase inhibitor, and control cells were labeled with "light" H-Abu-OH. The H/L ratio indicates the fold change in protein abundance upon inhibitor treatment.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with **H-Abu-OH-d2**

This protocol outlines the steps for labeling mammalian cells in culture with **H-Abu-OH-d2** for a quantitative proteomics experiment.

Materials:

- SILAC-grade DMEM or RPMI-1640 medium deficient in L-2-aminobutanoic acid.
- Dialyzed fetal bovine serum (dFBS).
- "Light" L-2-aminobutanoic acid (H-Abu-OH).
- "Heavy" deuterated L-2-aminobutanoic acid (**H-Abu-OH-d2**).
- Penicillin-Streptomycin solution.
- Mammalian cell line of interest (e.g., HeLa, A549).
- Standard cell culture equipment.

Procedure:

- Prepare SILAC Media:
 - Prepare "Light" medium by supplementing the L-2-aminobutanoic acid-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and the "light" H-Abu-OH at a final concentration of 100 mg/L.
 - Prepare "Heavy" medium by supplementing the L-2-aminobutanoic acid-deficient medium with 10% dFBS, 1% Penicillin-Streptomycin, and the "heavy" **H-Abu-OH-d2** at a final concentration of 100 mg/L.
- Cell Adaptation:
 - Thaw and culture the chosen cell line in their regular growth medium.

- Once the cells reach 70-80% confluency, passage them into the "Light" and "Heavy" SILAC media, respectively.
- Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2] The incorporation efficiency should be checked by mass spectrometry after a few passages.
- Experimental Treatment:
 - Once full incorporation is confirmed, the cells are ready for the experiment.
 - Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).
 - Treat the "light" labeled cells with the control condition (e.g., vehicle control).
- Cell Harvesting and Mixing:
 - After the treatment period, wash the cells with ice-cold PBS.
 - Harvest the "light" and "heavy" labeled cells separately by scraping or trypsinization.
 - Count the cells from each population and mix them in a 1:1 ratio.
 - Pellet the mixed cells by centrifugation and store at -80°C until protein extraction.

Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry Analysis

This protocol describes the downstream processing of the mixed cell pellet for quantitative proteomic analysis.

Materials:

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- BCA protein assay kit.
- Dithiothreitol (DTT).

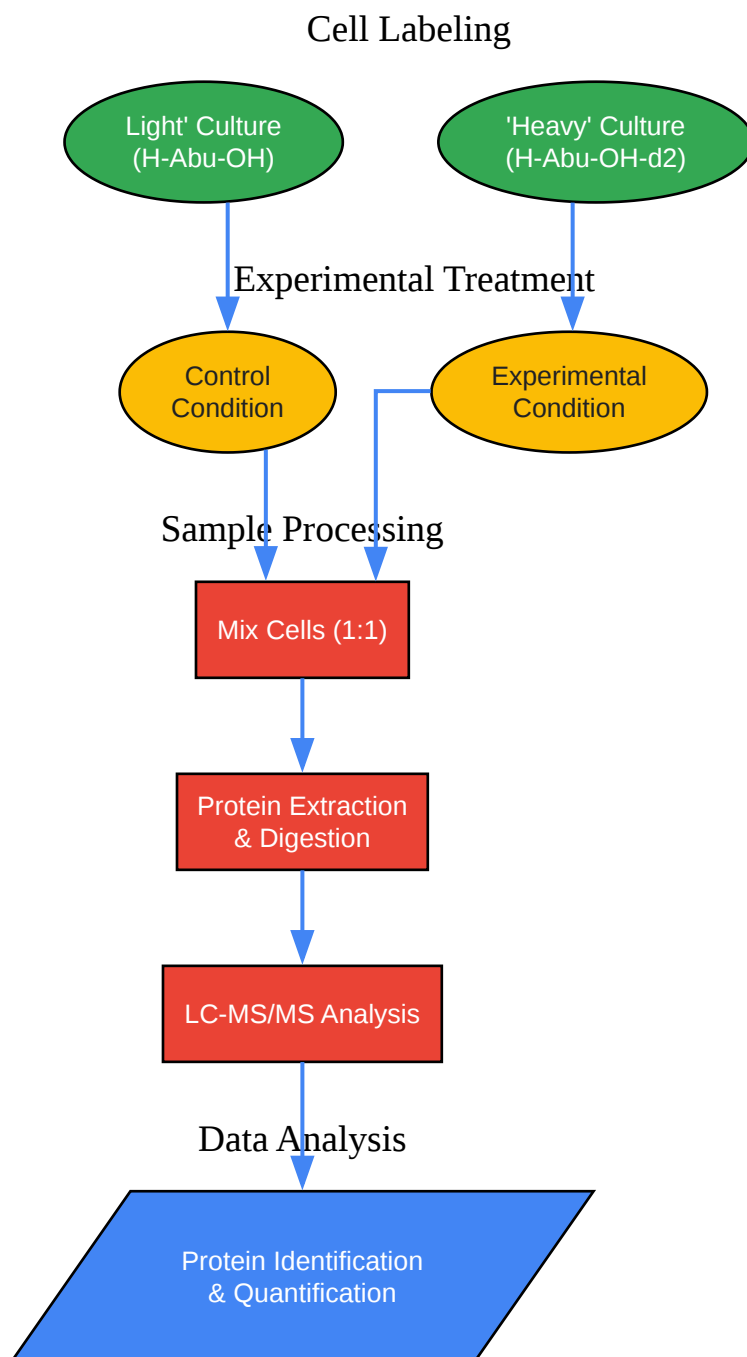
- Iodoacetamide (IAA).
- Sequencing-grade modified trypsin.
- Formic acid.
- C18 solid-phase extraction (SPE) cartridges.
- High-performance liquid chromatography (HPLC) system.
- High-resolution mass spectrometer (e.g., Orbitrap).

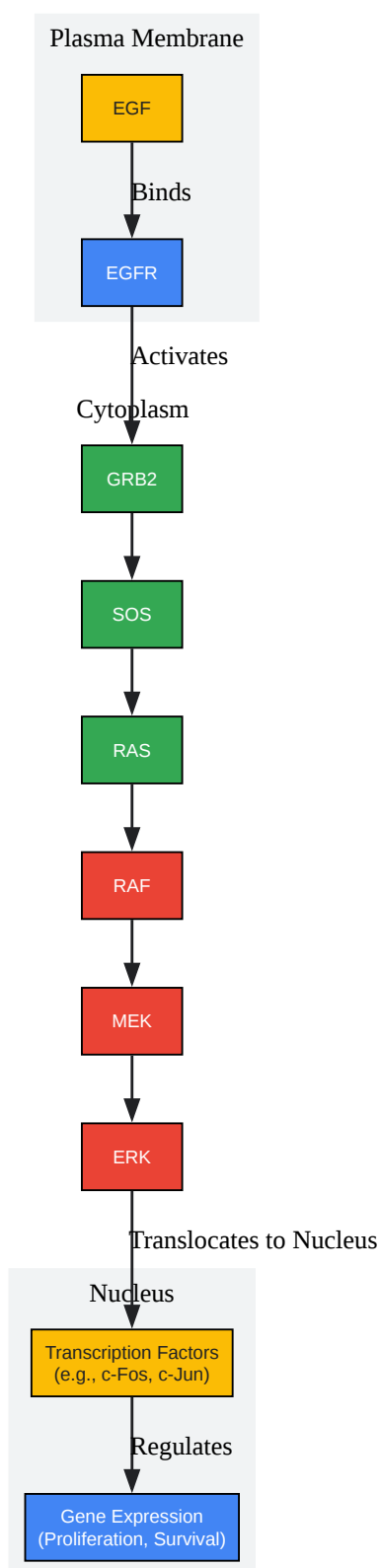
Procedure:

- Protein Extraction:
 - Resuspend the mixed cell pellet in lysis buffer.
 - Incubate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification, Reduction, and Alkylation:
 - Determine the protein concentration of the lysate using a BCA assay.
 - Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
 - Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
- In-solution Tryptic Digestion:
 - Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the concentration of denaturants.

- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
- Incubate at 37°C overnight.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Peptide Desalting:
 - Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum concentrator.
- LC-MS/MS Analysis:
 - Resuspend the dried peptides in a solution of 0.1% formic acid.
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the light and heavy peptide pairs.
- Data Analysis:
 - Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
 - The software will identify the peptides, quantify the H/L ratios, and perform statistical analysis to determine the significance of the observed changes in protein abundance.

Visualizations





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